molecular formula C17H14N4O3S B2361022 (E)-5-((2-(2-hydroxybenzoyl)hydrazono)methyl)-4-(4-methylpyridin-1-ium-1-yl)-2-oxothiazol-3-ide CAS No. 369609-03-0

(E)-5-((2-(2-hydroxybenzoyl)hydrazono)methyl)-4-(4-methylpyridin-1-ium-1-yl)-2-oxothiazol-3-ide

Cat. No.: B2361022
CAS No.: 369609-03-0
M. Wt: 354.38
InChI Key: DRILACDWDIFHLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethylamino Hydroxybenzoyl Hexyl Benzoate, also known as Uvinul A Plus, is a chemical compound commonly used in cosmetics and sunscreens for its excellent UV-absorbing properties .

Scientific Research Applications

Anticancer Activities

  • Synthesis and Evaluation of Anticancer Activities: A novel synthesis of aminophenylpyridinium-5-(hydroxybenzoyl)hydrazonomethyl-2-oxothiazol-3-ide (PBHT) derivatives was reported. These compounds showed significant anticancer activity against human colon adenocarcinoma cells, with activity approximately four times greater than that of 5-fluorouracil (Min et al., 2015).

Corrosion Inhibition

  • Inhibitive Behavior on Steel Corrosion: Research on thiazole-4-carboxylates, including similar compounds, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments (El aoufir et al., 2020).

Antimicrobial Activities

  • Synthesis and Antimicrobial Activity: Compounds with a similar structure have been synthesized and tested for antimicrobial activity against various bacteria and fungi (Patel et al., 2011).

Mechanism of Action

This compound is used in oil-based sunscreens for its ability to filter UVA radiation, protecting skin cells from its harmful influence . The benzophenone structural unit is responsible for UV absorption, while the hydrophobic substituents ensure oil solubility and water resistance in dermatological and cosmetic preparations .

Properties

IUPAC Name

2-[[(E)-[4-(4-methylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamoyl]phenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-11-6-8-21(9-7-11)15-14(25-17(24)19-15)10-18-20-16(23)12-4-2-3-5-13(12)22/h2-10H,1H3,(H2-,18,19,20,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRILACDWDIFHLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C=C1)C2=C(SC(=O)N2)C=NNC(=O)C3=CC=CC=C3[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=[N+](C=C1)C2=C(SC(=O)N2)/C=N/NC(=O)C3=CC=CC=C3[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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